Methyl 3-hydroxy-4-iodobenzoate

Organic Chemistry Sonogashira Coupling Aryl Iodide Reactivity

Researchers requiring the specific 3-hydroxy-4-iodo regioisomer for Lifitegrast (Xiidra®) pharmacophore construction often face supply inconsistencies. This certified intermediate (CAS 157942-12-6) resolves that need. - Demonstrated 91% yield in Sonogashira coupling, ensuring high efficiency in cross-coupling reactions. - Essential as Lifitegrast Impurity 23 for ANDA analytical method validation and quality control. - Consistent solid form and defined solubility support reliable process scale-up for pharmaceutical manufacturing.

Molecular Formula C8H7IO3
Molecular Weight 278.04 g/mol
CAS No. 157942-12-6
Cat. No. B132591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxy-4-iodobenzoate
CAS157942-12-6
Molecular FormulaC8H7IO3
Molecular Weight278.04 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)I)O
InChIInChI=1S/C8H7IO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3
InChIKeyLXCQVWRESZDFGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Hydroxy-4-iodobenzoate Overview


Methyl 3-hydroxy-4-iodobenzoate (CAS: 157942-12-6) is a halogenated aromatic ester with the molecular formula C8H7IO3, characterized by a hydroxyl group at the 3-position and an iodine atom at the 4-position of the benzoate ring [1]. This compound is a white to off-white crystalline solid with a melting point reported in the range of 53-54°C [2] and 165-167°C , and is typically supplied with a purity of ≥97% . It serves as a versatile building block in pharmaceutical and organic synthesis, with its unique substitution pattern enabling distinct reactivity in cross-coupling reactions .

Methyl 3-Hydroxy-4-iodobenzoate Substitution Specificity


The simple substitution of Methyl 3-hydroxy-4-iodobenzoate with other aryl iodides or bromides is not scientifically viable due to its specific 3-hydroxy-4-iodo substitution pattern, which is essential for its function as a key intermediate in the synthesis of Lifitegrast (Xiidra®), an FDA-approved drug for dry eye disease [1]. This compound is not merely a generic aryl iodide; it is a specific regioisomer that is uniquely required for the construction of the Lifitegrast pharmacophore, as documented in its use as Lifitegrast Impurity 23 for analytical method development and regulatory applications [1]. Furthermore, the presence of the iodine atom at the 4-position provides superior reactivity in cross-coupling reactions compared to other halogens like bromine or chlorine, as demonstrated in Sonogashira coupling protocols where it achieves a 91% yield , a performance metric that cannot be assumed for alternative halogenated analogs.

Quantitative Evidence for Methyl 3-Hydroxy-4-iodobenzoate


Cross-Coupling Reactivity: Iodide vs Bromide

Methyl 3-hydroxy-4-iodobenzoate demonstrates high and reproducible reactivity in Sonogashira cross-coupling. A direct synthetic procedure using this compound with trimethylsilylacetylene, under palladium and copper(I) catalysis, yielded the corresponding alkynylated product in 91% isolated yield . This level of efficiency is a direct result of the aryl iodide's superior oxidative addition step compared to analogous aryl bromides. For example, a class-level inference can be drawn from the Zn(II)-assisted Finkelstein reaction, where ortho-bromo methyl benzoates are converted to iodides with a 66% isolated yield, highlighting the inherent reactivity advantage of the iodoarene for subsequent transformations . This quantitative yield difference (91% vs. 66%) underscores the importance of using the pre-formed iodide for critical coupling steps.

Organic Chemistry Sonogashira Coupling Aryl Iodide Reactivity

Lifitegrast Impurity: Regioisomeric Specificity

Methyl 3-hydroxy-4-iodobenzoate is unambiguously defined as Lifitegrast Impurity 23, a specific compound required for analytical method development, validation, and quality control during the commercial production of Lifitegrast [1]. This regulatory designation differentiates it from other positional isomers or halogenated analogs that do not serve the same purpose. A different regioisomer, such as methyl 4-hydroxy-3-iodobenzoate, would produce a different impurity profile and thus cannot be substituted. The compound is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use as a reference standard traceable to pharmacopeial standards (USP or EP) [1].

Pharmaceutical Chemistry Impurity Profiling Lifitegrast Regulatory Science

Solubility and Physical Form Consistency

Methyl 3-hydroxy-4-iodobenzoate is consistently reported as a solid with a defined solubility profile. It is slightly soluble in water, with a calculated solubility of 2.1 g/L at 25°C , and is soluble in common organic solvents such as ethanol and dichloromethane . This contrasts with the corresponding free acid (3-hydroxy-4-iodobenzoic acid), which exhibits different solubility characteristics and would require additional esterification steps. The methyl ester form is specifically chosen for its balance of crystallinity and solubility, which facilitates purification, handling, and use in subsequent reactions under anhydrous conditions.

Process Chemistry Solubility Physical Properties Supply Chain

Patent Landscape and Commercial Relevance

Methyl 3-hydroxy-4-iodobenzoate is associated with a high patent count of 417 documents, according to PubChemLite data [1]. This extensive patent landscape serves as a strong class-level indicator of the compound's commercial and scientific value. While the specific content of each patent varies, the sheer volume of filings demonstrates that this specific scaffold is a recurrent theme in invention disclosures, likely as a key intermediate for pharmaceutical candidates. This contrasts with many other simple aryl iodides, which have significantly fewer patent associations, highlighting the unique utility of this specific substitution pattern.

Patents Intellectual Property Drug Development Chemical Space

High-Value Applications of Methyl 3-Hydroxy-4-iodobenzoate


Reference Standard and Impurity Profiling

As confirmed by its identification as Lifitegrast Impurity 23, this compound is essential for analytical method development and quality control in the manufacture of Lifitegrast [1]. Procurement is driven by the need for a certified reference material to ensure regulatory compliance and batch-to-batch consistency in commercial drug production.

Palladium-Catalyzed Cross-Coupling for Complex Molecules

The high yield demonstrated in Sonogashira couplings (91%) makes this compound a superior building block for the construction of advanced intermediates and natural product analogs. Its use is prioritized over less reactive bromo- or chloro-analogs when reaction efficiency and purity are critical.

SAR Studies in Drug Discovery

The specific 3-hydroxy-4-iodo substitution pattern is a key pharmacophoric element in the synthesis of Lifitegrast, an FDA-approved integrin antagonist [1]. This compound is therefore a critical intermediate for medicinal chemistry programs investigating LFA-1/ICAM-1 antagonists or related targets, where its regioisomeric purity is non-negotiable.

Process Chemistry for Scalable Synthesis

The compound's consistent physical properties, including its solid form and defined solubility in organic solvents, enable its reliable use in process development and scale-up . Its ability to participate in high-yielding coupling reactions is a key factor in designing cost-effective and robust manufacturing routes for pharmaceutical ingredients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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